molecular formula C15H13FN2O2S2 B2831123 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896706-99-3

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2831123
CAS No.: 896706-99-3
M. Wt: 336.4
InChI Key: GGVSFCOWVVPMHW-UHFFFAOYSA-N
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Description

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with the molecular formula C15H13FN2O2S2 and a molecular weight of 336.4 g/mol. This compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives. The process typically involves the reaction of 2H-1,2,3-benzothiadiazine 1,1-dioxide with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological research.

    Medicine: Its pharmacological activities, such as antihypertensive and antidiabetic properties, are being explored for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as a KATP channel activator, influencing the release of insulin from pancreatic cells . Additionally, it can modulate AMPA receptors, affecting neurotransmission in the central nervous system . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared with other similar compounds within the 1,2,4-benzothiadiazine-1,1-dioxide family, such as:

    Chlorothiazide: A diuretic and antihypertensive agent.

    Hydrochlorothiazide: Another diuretic commonly used to treat high blood pressure.

    Quinazolino-1,2,4-benzothiadiazines: Compounds with fused heterocycles that exhibit various pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S2/c1-10-5-6-14-13(7-10)17-15(18-22(14,19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVSFCOWVVPMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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